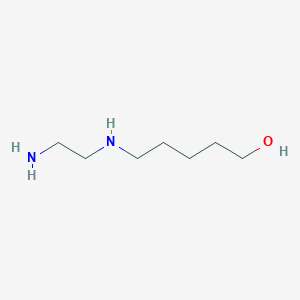
5-((2-Aminoethyl)amino)pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((2-Aminoethyl)amino)pentan-1-ol: is an amino alcohol with a primary amino group and a primary hydroxy group at the ends of a linear carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation of Furfural: The complete hydrogenation of furfural (furan-2-aldehyde) yields tetrahydrofurfuryl alcohol (2-hydroxymethyltetrahydrofuran). This undergoes ring expansion upon dehydration to give dihydropyran.
Industrial Production Methods: Industrial production methods typically involve continuous processes using catalysts such as nickel-hydrotalcite to achieve high product yields .
Chemical Reactions Analysis
Types of Reactions:
Dehydration: When heated over ytterbium (III) oxide, 5-((2-Aminoethyl)amino)pentan-1-ol dehydrates to give 4-penten-1-amine.
Polycondensation: This compound reacts in a polycondensation reaction with esters of dicarboxylic acids (or their cyclic acid anhydrides) to give polyesteramides.
Common Reagents and Conditions:
Dehydration: Ytterbium (III) oxide as a catalyst.
Polycondensation: Esters of dicarboxylic acids or their cyclic acid anhydrides.
Major Products:
4-Penten-1-amine: Formed from dehydration.
Polyesteramides: Formed from polycondensation reactions.
Scientific Research Applications
Chemistry:
Building Block for Biodegradable Polyesteramides: 5-((2-Aminoethyl)amino)pentan-1-ol is used as a building block for biodegradable polyesteramides, which are important for creating environmentally friendly materials.
Biology and Medicine:
Absorbable Sutures: The compound is used in the production of absorbable sutures due to its biocompatibility and biodegradability.
Industry:
Mechanism of Action
The mechanism by which 5-((2-Aminoethyl)amino)pentan-1-ol exerts its effects involves its bifunctional nature, allowing it to participate in various chemical reactions. The primary amino group and primary hydroxy group enable it to undergo dehydration and polycondensation reactions, forming different products depending on the reaction conditions .
Comparison with Similar Compounds
5-Amino-1-pentanol: Another amino alcohol with similar properties but different applications.
1-Pentanol, 5-amino-: Shares structural similarities but differs in its reactivity and applications.
Uniqueness: 5-((2-Aminoethyl)amino)pentan-1-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions, making it versatile for various applications in chemistry, biology, and industry .
Properties
Molecular Formula |
C7H18N2O |
|---|---|
Molecular Weight |
146.23 g/mol |
IUPAC Name |
5-(2-aminoethylamino)pentan-1-ol |
InChI |
InChI=1S/C7H18N2O/c8-4-6-9-5-2-1-3-7-10/h9-10H,1-8H2 |
InChI Key |
OKUGPIXNNBZAIS-UHFFFAOYSA-N |
Canonical SMILES |
C(CCNCCN)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















